5,10-Dimethylphenophosphazinine 10-oxide
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Overview
Description
5,10-Dimethylphenophosphazinine 10-oxide: is a chemical compound with the molecular formula C14H14NOP . It is a derivative of phenophosphazine, characterized by the presence of two methyl groups at the 5 and 10 positions and an oxide group at the 10 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethylphenophosphazinine 10-oxide typically involves the reaction of diphenylamine with phosphorus trichloride at elevated temperatures, followed by oxidation. The reaction conditions often include:
Temperature: Around 210°C
Oxidizing Agent: Water or other suitable oxidizing agents
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process generally includes:
Reactant Handling: Safe handling and precise measurement of diphenylamine and phosphorus trichloride
Reaction Control: Monitoring temperature and reaction time to optimize the yield
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5,10-Dimethylphenophosphazinine 10-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Reduction to lower oxidation states
Substitution: Replacement of functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products:
Oxidation Products: Higher oxides
Reduction Products: Reduced forms of the compound
Substitution Products: Compounds with substituted functional groups
Scientific Research Applications
Chemistry: 5,10-Dimethylphenophosphazinine 10-oxide is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 5,10-Dimethylphenophosphazinine 10-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in oxidative stress responses or interact with cellular receptors to alter signal transduction pathways .
Comparison with Similar Compounds
- 5,10-Dihydrophenophosphazine 10-oxide
- 10,10′(5H,5′H)-Spirobiphenophosphazinium chloride
Comparison: 5,10-Dimethylphenophosphazinine 10-oxide is unique due to the presence of methyl groups at the 5 and 10 positions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
CAS No. |
58943-97-8 |
---|---|
Molecular Formula |
C14H14NOP |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
5,10-dimethylphenophosphazinine 10-oxide |
InChI |
InChI=1S/C14H14NOP/c1-15-11-7-3-5-9-13(11)17(2,16)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
InChI Key |
ZKDNNHOQNYSGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)C |
Origin of Product |
United States |
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